molecular formula C12H15NO5S B6661501 3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid

3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid

Cat. No.: B6661501
M. Wt: 285.32 g/mol
InChI Key: NOWKRZSMQLJLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid is a synthetic organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with enzymes and receptors, modulating their activity. The sulfonylamino group may enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid is unique due to the presence of the sulfonylamino and propanoic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a bioactive compound in various applications.

Properties

IUPAC Name

3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-8-6-9-7-10(2-3-11(9)18-8)19(16,17)13-5-4-12(14)15/h2-3,7-8,13H,4-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWKRZSMQLJLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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